8-iso Misoprostol

描述

Historical Perspective on Isoprostane Discovery and Significance

The scientific journey into isoprostanes began in the early 1990s with the pioneering work of L. Jackson Roberts and Jason D. Morrow at Vanderbilt University. portlandpress.comwikipedia.orgnih.govmdpi.comoxfordbiomed.com Their discovery was a pivotal moment in the field of free radical biology, identifying a novel group of prostaglandin-like molecules. portlandpress.comresearchgate.net These compounds are formed through the non-enzymatic, free radical-catalyzed peroxidation of polyunsaturated fatty acids (PUFAs), primarily arachidonic acid (AA). portlandpress.comwikipedia.orgnih.govresearchgate.netijomeh.eufoodandnutritionresearch.nettandfonline.comlabmed.org.twoup.commdpi.comresearchgate.netlongdom.orgglpbio.com

The significance of isoprostanes lies in their role as reliable biomarkers of oxidative stress and lipid peroxidation in vivo. wikipedia.orgnih.govoxfordbiomed.comijomeh.eufoodandnutritionresearch.nettandfonline.comlabmed.org.twoup.commdpi.comresearchgate.netlongdom.orgoxfordbiomed.comnih.gov Elevated levels of isoprostanes are consistently observed in various pathological conditions associated with increased oxidative damage, including cardiovascular diseases, pulmonary disorders, neurological diseases, diabetes, obesity, and inflammatory conditions. ijomeh.eufoodandnutritionresearch.nettandfonline.comoup.comnih.gov This correlation makes them invaluable tools for assessing the extent of oxidative damage and for evaluating the efficacy of antioxidant therapies. foodandnutritionresearch.nettandfonline.com

Differentiation of Isoprostanes from Classical Prostaglandins (B1171923)

Isoprostanes share structural similarities with classical prostaglandins (PGs) but are distinct in their biosynthesis and certain structural features. Classical prostaglandins are synthesized enzymatically from arachidonic acid through the action of cyclooxygenase (COX) enzymes. portlandpress.comwikipedia.orgnih.govresearchgate.netijomeh.eufoodandnutritionresearch.netlabmed.org.twresearchgate.netahajournals.org In contrast, isoprostanes are generated via a non-enzymatic pathway involving the free radical-catalyzed peroxidation of PUFAs, operating independently of COX enzymes. portlandpress.comwikipedia.orgnih.govresearchgate.netijomeh.eufoodandnutritionresearch.nettandfonline.comlabmed.org.twoup.commdpi.comresearchgate.netahajournals.org

A key structural difference lies in the stereochemistry of their side chains. While prostaglandin (B15479496) side chains are predominantly trans to the cyclopentane (B165970) ring, isoprostane side chains are typically cis. nih.govijomeh.eu Furthermore, isoprostanes are initially synthesized in situ esterified within membrane phospholipids, from which they are later released by phospholipases. Classical prostaglandins, however, are synthesized directly from free arachidonic acid. nih.govfoodandnutritionresearch.netdiva-portal.org

Overview of 8-iso Misoprostol's Position within the Isoprostane Family (e.g., as a F2-isoprostane)

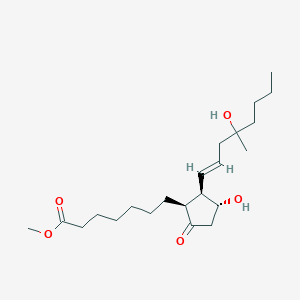

"this compound" is identified by the CAS Number 1256643-55-6 and its chemical name is Methyl 7-((1S,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate. pharmaffiliates.comcleanchemlab.comscbt.comcaymanchem.comnih.gov This compound is recognized primarily as an impurity that can arise during the production of misoprostol (B33685), a synthetic analog of prostaglandin E1 (PGE1). cleanchemlab.comscbt.comcaymanchem.comwikipedia.org

The nomenclature "8-iso" is commonly associated with isoprostanes, which are products of lipid peroxidation and are structurally related to prostaglandins. portlandpress.comwikipedia.orgnih.govijomeh.eu For instance, 8-iso-PGF2α is a well-characterized F2-isoprostane formed from arachidonic acid. oxfordbiomed.comresearchgate.netglpbio.comoxfordbiomed.comnih.govabcam.com While the specific formation pathway of this compound via lipid peroxidation is not detailed in the available literature, its designation suggests a connection to the isoprostane class through its nomenclature. The chemical formula of this compound (C22H38O5) differs from the typical C20 structure of isoprostanes derived from arachidonic acid, indicating it may be a misoprostol-related compound that has been assigned an isoprostane-like designation, possibly for analytical or reference purposes.

Rationale for Academic Investigation of this compound and Related Isoprostanes

The academic interest in isoprostanes, including compounds like this compound and the broader F2-isoprostane family, stems from several critical areas:

Biomarker Utility: Isoprostanes are considered the most reliable markers for assessing in vivo oxidative stress and lipid peroxidation. Their levels increase proportionally with oxidative stress, making them invaluable for diagnosing and monitoring diseases linked to free radical damage. wikipedia.orgnih.govoxfordbiomed.comijomeh.eufoodandnutritionresearch.nettandfonline.comlabmed.org.twoup.commdpi.comresearchgate.netlongdom.orgoxfordbiomed.comnih.gov

Biological Activity: Many isoprostanes, particularly F2-isoprostanes such as 8-iso-PGF2α, exhibit potent biological activities. They can induce vasoconstriction, promote platelet aggregation, act as inflammatory mediators, and stimulate cellular proliferation. tandfonline.comlabmed.org.twresearchgate.netlongdom.orgnih.govkarger.com These activities suggest they are not merely markers but also active participants in disease pathogenesis.

Disease Pathogenesis: The biological actions of isoprostanes implicate them in the development and progression of various diseases, including atherosclerosis, hypertension, diabetes, and neurodegenerative disorders. ijomeh.eufoodandnutritionresearch.nettandfonline.comoup.comnih.gov Research into these compounds helps elucidate the molecular mechanisms underlying these conditions.

Pharmaceutical Relevance: For compounds like this compound, academic investigation is driven by its role as a chemical standard and potential impurity in the manufacturing of misoprostol, a widely used pharmaceutical. Understanding its properties is essential for quality control, analytical method development, and ensuring the safety and efficacy of misoprostol-based therapies. cleanchemlab.comscbt.comcaymanchem.com

Structure

3D Structure

属性

IUPAC Name |

methyl 7-[(1S,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18+,20+,22?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLOPKGSLYJEMD-PJCYZMLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Key Characteristics of Isoprostanes

Mechanisms of Non-Enzymatic Free Radical-Mediated Lipid Peroxidation of Arachidonic Acid

The formation of F2-isoprostanes, a class of prostaglandin-like compounds, occurs independently of the cyclooxygenase (COX) enzymes through the free radical-catalyzed peroxidation of arachidonic acid. nih.govnih.govnih.gov These compounds are considered reliable biomarkers for assessing oxidative stress in vivo. nih.govnih.gov The genesis of these molecules is a non-enzymatic process, rooted in the chemical reactions between reactive oxygen species and polyunsaturated fatty acids within cellular membranes. nih.govresearchgate.net

Reactive Oxygen Species (ROS) are the primary instigators of the lipid peroxidation cascade that leads to the formation of F2-isoprostanes. mdpi.com ROS are chemically reactive molecules containing oxygen, such as the superoxide (B77818) anion (O₂•−) and hydrogen peroxide (H₂O₂). nih.govmdpi.com These species can be generated from various endogenous sources, including mitochondrial respiration and inflammatory processes, or from exogenous sources like environmental toxins. nih.gov

The process begins when a potent ROS, such as the hydroxyl radical (•OH), abstracts a bis-allylic hydrogen atom from arachidonic acid, which is commonly esterified within membrane phospholipids. nih.govjpp.krakow.pl This initiation step forms an arachidonyl radical, setting the stage for a series of chain reactions. nih.govjpp.krakow.pl Studies have demonstrated that exposing cells to ROS-generating compounds, such as rotenone (B1679576) or hydrogen peroxide, leads to a measurable increase in F2-isoprostane levels, confirming the direct role of ROS in initiating their formation. researchgate.netplos.org

Following initiation, the formation of F2-isoprostanes proceeds via a free radical chain reaction. nih.govpageplace.de The process can be outlined in the following key steps:

Initiation : A reactive oxygen species abstracts a hydrogen atom from one of the carbons flanked by double bonds (a bis-allylic hydrogen) on an arachidonic acid molecule, creating a lipid radical. nih.gov

Propagation :

The carbon-centered arachidonyl radical undergoes molecular rearrangement and reacts with molecular oxygen (O₂) to form a peroxyl radical (LOO•). nih.gov

This peroxyl radical then undergoes a 5-exo cyclization, an intramolecular reaction, to form an unstable bicycloendoperoxide intermediate, which is structurally similar to the prostaglandin G₂ (PGG₂) intermediate formed by the COX enzymes. nih.gov

A second molecule of oxygen is added to the backbone of this compound. nih.gov

Termination : The unstable bicycloendoperoxide intermediates are then reduced to form stable F₂-isoprostanes. nih.gov This chain reaction continues until the radical is neutralized by an antioxidant or by reacting with another radical. nih.gov

This non-enzymatic pathway is fundamentally different from the highly controlled, stereospecific reactions catalyzed by cyclooxygenase enzymes. nih.govuniroma1.it

A defining characteristic of the non-enzymatic, free-radical-mediated peroxidation of arachidonic acid is its lack of stereospecificity. uniroma1.it Unlike enzyme-catalyzed reactions that produce a single, specific stereoisomer, this random process results in a complex mixture of isomers. nih.govresearchgate.net

Based on the mechanism of formation, the free radical attack can occur at different positions on the arachidonic acid molecule, leading to four distinct regioisomers of F2-isoprostanes, designated as 5-series, 8-series, 12-series, and 15-series, depending on which carbon atom the side-chain hydroxyl group is attached to. nih.govresearchgate.net Furthermore, each of these four regioisomers is comprised of 8 racemic diastereomers. nih.gov This results in a total of 64 potential F2-isoprostane stereoisomers. nih.govresearchgate.net A key structural difference between isoprostanes and prostaglandins is that isoprostanes predominantly feature side chains oriented cis to the prostane (B1239271) ring, whereas prostaglandins possess exclusively trans side chains. nih.gov

Table 1: Stereochemical Products of Arachidonic Acid Peroxidation

| Feature | Non-Enzymatic (Isoprostane Pathway) | Enzymatic (Prostaglandin Pathway) |

|---|---|---|

| Catalyst | Free Radicals (e.g., ROS) | Cyclooxygenase (COX) Enzymes |

| Stereospecificity | Low (Racemic mixtures) | High (Specific stereoisomers) |

| Number of Products | Up to 64 F2-isoprostane stereoisomers | Specific prostaglandins (e.g., PGF2α) |

| Side Chain Orientation | Predominantly cis | Exclusively trans |

Isomerization Pathways and Formation of 8-iso Misoprostol as a Misoprostol Impurity

This compound, also known as 8-epimisoprostol (B15201911), is a stereoisomer and a known degradation product of Misoprostol. nih.govnih.govresearchgate.net Its presence in pharmaceutical preparations is an indicator of product degradation, which can be influenced by several environmental factors. nih.govcaymanchem.comclearsynth.com

Misoprostol is inherently unstable and susceptible to degradation, particularly through dehydration and epimerization. nih.govresearchgate.net Water is a critical catalyst in this degradation process. nih.govplos.org To enhance stability, misoprostol is formulated as a solid dispersion in hydroxypropyl methylcellulose (B11928114) (HPMC), which is designed to protect the active ingredient from humidity. nih.govnih.govnih.gov

However, this protection is finite. The degradation rate of misoprostol accelerates significantly when the water content of the HPMC dispersion surpasses 2%. nih.govnih.govresearchgate.net Studies show that when misoprostol tablets are stored outside of their protective aluminum blister packs, they can rapidly absorb atmospheric water. nih.govplos.org This leads to the swelling of the HPMC matrix, allowing water to act as both a plasticizer and a reactant, thereby facilitating the degradation of misoprostol into its inactive impurities, including type A, type B, and this compound. nih.govplos.org The integrity of the packaging is therefore paramount to maintaining the stability and isomeric purity of the drug. nih.govresearchgate.net

Temperature is a significant factor in the degradation of misoprostol. Epimerization at the C-8 position, which converts misoprostol to the impurity this compound, is a degradation mechanism that occurs at elevated temperatures. nih.govresearchgate.net Research has shown that pure misoprostol can degrade by as much as 50% within two weeks when stored at 55°C. nih.govresearchgate.net

The pH of the environment also plays a crucial role in the stability of misoprostol. In aqueous solutions, the degradation follows first-order kinetics and is pH-dependent. nih.gov During chromatographic purification processes, the pH of the solvent system can influence the rate of isomerization. The use of a slightly acidic eluent, for instance by adding 0.01% to 0.1% of formic or acetic acid, has been shown to hinder the base-catalyzed degradation of misoprostol into this compound on silica (B1680970) gel columns. google.comgoogle.comjustia.com However, using an acid concentration higher than 0.1% can paradoxically promote the formation of this compound and another degradation product, misoprostol A. google.comjustia.com

Table 2: Factors Influencing Misoprostol Degradation to this compound

| Factor | Condition | Effect on this compound Formation | Reference |

|---|---|---|---|

| Temperature | Room Temperature (in proper packaging) | Minimal degradation | nih.gov |

| Elevated (e.g., 55°C) | Increased epimerization at C-8 | nih.govresearchgate.net | |

| Water/Humidity | Water content < 2% in HPMC dispersion | Minimal degradation | nih.govnih.govnih.gov |

| Water content > 2% / High humidity | Accelerated degradation | nih.govplos.orgresearchgate.net | |

| pH (during purification) | Neutral/Basic (on silica gel) | Promotes degradation | google.comjustia.com |

| Slightly Acidic (0.01-0.1% acid) | Hinders degradation | google.comgoogle.comjustia.com | |

| More Acidic (>0.1% acid) | Promotes degradation | google.comjustia.com |

Chemical Genesis and Stereoisomeric Specificity of this compound: Distinction from Other Misoprostol Isomers (e.g., 11β-misoprostol)

This compound, chemically known as Methyl 7-((1S,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate, is primarily known as an impurity that can form during the synthesis and purification of its parent compound, misoprostol. synzeal.comalentris.orgcaymanchem.com Its genesis is often linked to the purification process, specifically during column chromatography on silica gel. The basic sites on the amphoteric silica gel can catalyze the degradation of the chemically sensitive misoprostol, leading to the formation of the 8-iso-misoprostol impurity. google.comgoogle.com The addition of a small percentage of a weak acid, such as formic or acetic acid, to the chromatography eluent can block these basic sites, thus hindering this epimerization. google.comgoogle.com

Misoprostol has four chiral centers, which gives rise to a number of possible stereoisomers. fda.gov this compound is the C-8 epimer of misoprostol, meaning it differs in the three-dimensional arrangement at the 8th carbon position of the prostanoic acid skeleton. caymanchem.comfda.gov This specific configuration is denoted in its formal name: 9-oxo-11α,16-dihydroxy-16-methyl-(8β)-prost-13E-en-1-oic acid, methyl ester. caymanchem.com

This distinguishes it from other isomers such as 11β-misoprostol , which is another potential impurity. caymanchem.com In 11β-misoprostol, the epimerization occurs at the C-11 position, where the hydroxyl group is in the beta (up) configuration instead of the alpha (down) configuration found in the active misoprostol molecule. Therefore, the primary distinction between these isomers lies in the specific carbon atom at which the stereochemistry is inverted relative to the parent misoprostol structure.

Comparative Analysis of this compound Structural Elements and Their Biological Implications

The specific arrangement of atoms in three-dimensional space is critical to the biological activity of prostaglandins and their analogs. This section explores the configuration of this compound's chiral centers and compares its structure to related prostanoids.

Chiral Center Configuration and Its Significance

The stereochemistry of this compound, as defined by its IUPAC name Methyl 7-((1S,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate, dictates its unique three-dimensional shape. synzeal.comalentris.org The configuration of the substituents on the cyclopentane (B165970) ring and the side chains is crucial for interaction with prostanoid receptors.

Comparison with Prostaglandin E1 Analogs and Other F2-Isoprostanes

To understand the structural context of this compound, it is useful to compare it with its parent analog, Prostaglandin E1 (PGE1), and a related class of compounds, the F2-isoprostanes.

Prostaglandin E1 (PGE1) Analogs: Misoprostol is a synthetic analog of the naturally occurring Prostaglandin E1. nih.govselleckchem.comnih.gov The development from PGE1 to misoprostol involved key structural modifications to enhance its therapeutic profile, such as increasing oral activity and duration of action. nih.gov One major change was moving the hydroxyl group from C-15 to C-16 and adding a methyl group at C-16. nih.gov This modification also significantly reduced certain side effects. nih.gov this compound retains these core modifications but differs from the intended therapeutic compound due to the epimerization at C-8, altering the spatial relationship between the two side chains.

F2-Isoprostanes: The F2-isoprostanes are a family of prostaglandin-like compounds that are formed in vivo from the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid, rather than through the enzymatic cyclooxygenase (COX) pathway. portlandpress.comnih.govtandfonline.com Their formation is considered a reliable biomarker of oxidative stress. tandfonline.comnih.gov Structurally, F2-isoprostanes are isomers of prostaglandin F2α (PGF2α). nih.gov In total, 64 F2-isoprostane isomers can be formed. portlandpress.com A key structural feature of these endogenously formed isoprostanes is that the two side chains are predominantly oriented cis to the cyclopentane ring. In contrast, enzymatically produced prostaglandins have trans oriented side chains. This compound, being a synthetic derivative of a PGE1 analog and formed as an artifact of synthesis, does not originate from the same free-radical pathway as the F2-isoprostanes.

Table 1: Comparative Structural Features

| Feature | This compound | Misoprostol (active form) | Prostaglandin E1 (PGE1) | F2-Isoprostanes (general) |

| Origin | Synthetic impurity google.comgoogle.com | Synthetic analog nih.govselleckchem.com | Endogenous | Endogenous (oxidative stress) tandfonline.com |

| Parent Compound | PGE1 Analog caymanchem.com | PGE1 nih.gov | Dihomo-γ-linolenic acid nih.gov | Arachidonic Acid nih.gov |

| Side Chain Stereochemistry | Trans (relative to ring) | Trans (relative to ring) | Trans (relative to ring) | Primarily Cis (relative to ring) |

| Key Structural Feature | Epimer at C-8 caymanchem.com | Hydroxyl and methyl group at C-16 nih.gov | Hydroxyl group at C-15 | Isomers of PGF2α nih.gov |

| Formation Pathway | Chemical synthesis artifact google.comgoogle.com | Deliberate chemical synthesis nih.gov | Enzymatic (Cyclooxygenase) nih.gov | Non-enzymatic (Free radical peroxidation) portlandpress.comtandfonline.com |

Molecular and Cellular Pathophysiological Mechanisms Attributed to 8 Iso Misoprostol

Receptor-Mediated Biological Activity of F2-Isoprostanes

F2-isoprostanes exert their biological effects primarily through interaction with specific cellular receptors, notably the thromboxane (B8750289) A2 (TP) receptor.

Interaction with Thromboxane (TP) Receptors in Experimental Models

A substantial body of evidence indicates that F2-isoprostanes, particularly 8-iso-PGF2α, function as potent agonists for the thromboxane A2 (TP) receptor. This receptor is a G protein-coupled receptor that mediates various physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and vascular smooth muscle cell proliferation.

Vasoconstriction: Infusion of F2-isoprostanes, such as 8-iso-PGF2α, has been shown to induce vasoconstriction in various vascular beds, including cerebral arterioles and renal afferent arterioles. These effects are largely blocked by TP receptor antagonists, such as SQ29548, underscoring the critical role of TP receptor activation in mediating isoprostane-induced vasoconstriction researchgate.netahajournals.org. For instance, in rat kidney models, a concentration of 10⁻⁵ mol/L of 8-iso-PGF2α led to a reduction in blood flow and glomerular filtration rate by at least 40% ahajournals.org.

Platelet Activation: Isoprostanes, including 15-F2t-IsoP (8-iso-PGF2α), have been demonstrated to activate platelets and promote aggregation, effects that are also sensitive to TP receptor blockade ahajournals.orgabcam.cnpsu.edunih.gov.

Cellular Adhesion and Proliferation: In experimental systems, 8-iso-PGF2α has been shown to enhance the adhesion of monocytes to endothelial cells in a TP receptor-dependent manner nih.gov. Furthermore, F2-isoprostanes can induce mitogenesis and proliferation in vascular smooth muscle cells and fibroblasts, processes also linked to TP receptor signaling ahajournals.orgabcam.cn. In animal models of atherosclerosis, peritoneal injection of 8-iso-PGF2α resulted in increased macrophage density and atherosclerotic burden in aortic root sections, mediated by the TP receptor nih.gov.

While the TP receptor is the primary target, some research suggests that isoprostanes may act at receptors similar to, but not identical to, the classical TP receptor guidetopharmacology.org.

Modulation of Prostanoid EP Receptor Subgroup Agonist Activity (if research specifically attributes this to 8-iso Misoprostol)

While the TP receptor is the most consistently identified target for F2-isoprostanes, some studies suggest potential interactions with other prostanoid receptors, including the EP receptor subgroup.

Research on canine colonic epithelium indicates that the effects of isoprostanes involve both prostanoid TP and EP receptors nih.gov. Specifically, certain E-ring isoprostanes have been shown to augment cholinergic neurotransmission in bovine trachealis via FP prostanoid receptors, although TP and EP receptor blockers did not inhibit this effect in that specific study atsjournals.org. This suggests that while TP receptor activation is a major pathway, other prostanoid receptors might be involved depending on the specific isoprostane isomer and tissue context.

Impact on Cellular Signaling Pathways

Isoprostanes, as mediators of oxidative stress, can influence a variety of intracellular signaling cascades that regulate cellular function, survival, and death.

Investigation of Signal Transduction Cascades

The cellular response to oxidative stress, often mediated or mirrored by isoprostane formation, involves the activation of several key signal transduction pathways, including mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB).

MAPK Pathways (JNK, p38, p42/44 ERK): Lipid peroxidation products, including those that lead to isoprostane formation, are known activators of MAPK pathways. For instance, 4-hydroxynonenal (B163490) (HNE), a common aldehyde product of lipid peroxidation, has been shown to activate JNK, p38, and ERK pathways in various cell types scienceopen.comnih.govtandfonline.com. Specifically, HNE has been reported to induce apoptosis in vascular smooth muscle cells via activation of JNK and p38, and to activate ERK tandfonline.com. Furthermore, TP receptor activation by 8-iso-PGF2α has been linked to p38 activation in the context of monocyte-endothelial cell interactions nih.gov.

NF-κB Pathway: Oxidative stress and its products, including isoprostanes, can activate NF-κB, a transcription factor crucial for inflammatory and immune responses, as well as cell survival and apoptosis scienceopen.comnih.govmdpi.com. Activation of NF-κB by lipid peroxidation products can lead to the upregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules, contributing to inflammatory processes in various diseases nih.govmdpi.com.

Protein Kinase C (PKC): PKC is another signaling molecule implicated in cellular responses to oxidative stress. Lipid peroxidation products can activate PKC, which in turn can modulate downstream signaling pathways, including MAPKs, influencing cell proliferation, differentiation, and apoptosis scienceopen.comnih.govmdpi.com.

Role in Downstream Effects of Oxidative Stress on Cell Function

Isoprostanes are not merely markers of oxidative stress; they actively mediate many of the downstream consequences of this cellular damage. They can directly influence cell function by altering membrane properties and activating signaling pathways that lead to various cellular responses.

Membrane Integrity and Fluidity: Isoprostanes are formed within lipid bilayers and their presence can distort membrane structure, affecting fluidity and the function of embedded proteins and receptors nih.gov.

Cellular Damage and Death: Isoprostanes have been implicated in promoting cellular apoptosis and contributing to tissue injury in various pathological conditions scienceopen.comtandfonline.com. For example, in HepG2 cells, F2-isoprostane levels increased significantly in response to oxidative stressors like hydrogen peroxide (H2O2), indicating their role in cellular oxidative damage plos.org.

Cellular and Tissue-Level Responses in Experimental Systems

The biological activities of F2-isoprostanes translate into observable responses at the cellular and tissue levels in experimental models, often exacerbating conditions associated with oxidative stress.

Vascular Dysfunction: Isoprostanes contribute to vascular dysfunction by promoting vasoconstriction, platelet activation, and enhancing the interaction of immune cells (monocytes, neutrophils) with the vascular endothelium. These effects can promote atherogenesis, a process involving inflammation and lipid accumulation in artery walls ahajournals.orgabcam.cnpsu.edunih.gov.

Renal Injury: In models of renal ischemia-reperfusion injury, F2-isoprostanes have been detected, and their signaling through the TP receptor has been investigated. While some studies suggest a limited role in exacerbating ischemic acute kidney injury, isoprostanes are generally considered markers and potential mediators of oxidant stress in renal pathologies researchgate.netahajournals.org.

Pulmonary Pathophysiology: Isoprostanes are produced in the lungs during oxidative stress and can evoke significant biological responses in pulmonary cell types, influencing lung pathophysiology nih.govphysiology.org.

Atherosclerosis: In experimental models of atherosclerosis, such as LDL receptor-deficient mice, F2-isoprostanes have been shown to influence lesion development. Notably, one study found that infusion of 8-iso-PGF2α moderately reduced atherogenesis in certain mouse models, suggesting a complex role that may depend on the specific context and receptor interactions researchgate.net. However, other research indicates that isoprostanes can aggravate atherogenesis by activating the TP receptor abcam.cnnih.gov.

One source notes that the pharmacology and EP receptor binding affinity for 8-iso Misoprostol (B33685) have not been published caymanchem.com. Another source lists it as one of several impurities possible in the production of bulk commercial preparations of misoprostol scbt.comcaymanchem.com.

Given the current lack of published research specifically addressing the mechanisms requested for "this compound," it is not possible to generate a detailed article with the required scientific accuracy and data tables for each section.

Compound Name List:

this compound

Role of 8 Iso Misoprostol 8 Iso Pgf2α in Oxidative Stress Research and Experimental Disease Models

Characterization as a Research Biomarker of Lipid Peroxidation

Correlation with Reactive Oxygen Species Production in Experimental Models

8-iso-PGF2α is considered one of the most definitive markers of in vivo oxidative stress cpn.or.krjcdr.net. Its generation is a direct consequence of ROS-mediated damage to polyunsaturated fatty acids (PUFAs) in cell membranes frontiersin.orgnih.govnih.gov. Consequently, elevated levels of 8-iso-PGF2α are observed in various conditions characterized by increased ROS production jcdr.net. For instance, in experimental models of acute lung injury induced by chlorine inhalation in mice, levels of 8-iso-PGF2α were found to be increased alongside inflammatory cytokines frontiersin.org. Similarly, in obese children, urinary 8-iso-PGF2α levels showed a positive correlation with inflammatory cytokine levels frontiersin.org. The sensitivity and specificity of 8-iso-PGF2α make it a reliable index for reflecting oxidative stress in vivo frontiersin.orgnih.gov. Furthermore, 8-iso-PGF2α has been implicated in the pathogenesis of cardiovascular diseases, where it can induce vasoconstriction, platelet activation, and smooth muscle proliferation, thereby exacerbating vascular damage and promoting pro-thrombotic and pro-inflammatory states mdpi.comresearchgate.net. It may also amplify oxidative stress by activating NADPH-oxidase, leading to the release of oxygen free radicals ahajournals.org.

Stability and Excretion Patterns in Biological Fluids (e.g., urine, plasma) in Research Settings

Compared to other markers of oxidative stress such as malondialdehyde (MDA) or lipid hydroperoxides, 8-iso-PGF2α is notably more stable in biological fluids jcdr.net. It is readily detectable in various biological matrices and is not significantly affected by dietary lipid intake or modulated by endogenous antioxidants scirp.orgsemanticscholar.org. Once synthesized within the body, 8-iso-PGF2α is efficiently excreted, primarily through urine nih.gov.

While plasma measurements are possible, they present a challenge due to the potential for artifactual formation of isoprostanes from spontaneous arachidonic acid oxidation during sample handling and storage nih.gov. In contrast, urine samples are preferred for research as they are less prone to artifactual formation, provide a time-averaged measure that reduces intra-subject variability, and allow for less invasive sampling nih.gov. Urinary 8-iso-PGF2α is chemically stable and has been reported to remain unchanged even after a week of incubation at 37°C nih.gov.

In urine, 8-iso-PGF2α exists in both free and conjugated forms, primarily as a glucuronide conjugate. To accurately assess total oxidative stress, both forms are measured, often requiring enzymatic hydrolysis (e.g., using β-glucuronidase) to release the conjugated fraction acs.org. Normal concentrations in human urine typically range from 180 to 500 pg/mg creatinine, while plasma levels generally fall between 40-100 pg/mL nih.gov. Some specific research studies have reported lower plasma concentrations, such as 6-15 pg/mL, possibly due to assay methodologies or sample handling coresta.org.

Table 1: Typical Levels of 8-iso-PGF2α in Biological Fluids

| Biological Fluid | Typical Concentration Range | Notes |

| Urine | 180–500 pg/mg creatinine | Stable, time-averaged, includes free and conjugated forms (total). |

| Plasma | 40–100 pg/mL | Susceptible to artifactual formation; exists in free and esterified forms. |

| Plasma (specific study) | 6–15 pg/mL | Reported in a specific research assay. |

Utility in Assessing Oxidative Damage in Animal Models

8-iso-PGF2α has been extensively utilized in the assessment of oxidative damage in animal models, with nearly 500 animal studies employing it as a biomarker nih.gov. A critical advancement in interpreting these measurements is the use of the 8-iso-PGF2α/PGF2α ratio. This ratio helps to distinguish between 8-iso-PGF2α generated by chemical lipid peroxidation (CLP) and that produced enzymatically by prostaglandin-endoperoxide synthases (PGHS) nih.govnih.govnih.gov. This distinction is crucial because PGHS activity is often upregulated during inflammation, potentially leading to misinterpretation if only total 8-iso-PGF2α is measured nih.govnih.gov.

Studies using animal models, such as rats exposed to carbon tetrachloride (CCl4) or lipopolysaccharide (LPS), have quantified the contributions of CLP and PGHS to 8-iso-PGF2α formation. For instance, CCl4 exposure demonstrated a dose-dependent increase in the contribution of CLP, accounting for 55.6% at 120 mg/kg and 86.6% at 1200 mg/kg. In contrast, LPS exposure showed a more balanced contribution from both PGHS (59.5%) and CLP (40.5%) nih.govresearchgate.net. This highlights that the source of 8-iso-PGF2α can vary depending on the specific exposure agent and its dose, making the ratio a valuable tool for accurate assessment of oxidative stress in animal studies nih.gov.

Table 2: Contribution of Chemical Lipid Peroxidation (CLP) and PGHS to 8-iso-PGF2α Formation in Rat Models

| Exposure Agent | Dose | CLP Contribution (%) | PGHS Contribution (%) | Notes |

| CCl4 | 120 mg/kg | 55.6 ± 19.4 | N/A | CLP contribution measured. |

| CCl4 | 1200 mg/kg | 86.6 ± 8.0 | N/A | CLP contribution measured. |

| LPS | 0.5 mg/kg | 40.5 ± 14.0 | 59.5 ± 7.0 | Both CLP and PGHS contributions quantified. |

Involvement in Inflammatory Processes in Research Models

Interplay with Pro-inflammatory Mediators

8-iso-PGF2α plays a significant role in inflammatory processes, acting as a mediator that can amplify oxidative stress and interact with pro-inflammatory signaling pathways. Its levels increase during the acute phases of inflammation, facilitating crosstalk with cytokines. This interaction can lead to the activation of the NF-κB pathway, subsequently promoting the gene expression of pro-inflammatory cytokines frontiersin.org.

In studies involving preeclampsia, a strong positive correlation was observed between 8-iso-PGF2α levels and inflammatory mediators such as TNF-α (r=0.645), IL-10 (r=0.432), and PTX3 (r=0.547) nih.gov. Concurrently, 8-iso-PGF2α showed significant positive correlations with systolic blood pressure (r=0.622) and diastolic blood pressure (r=0.584) nih.gov. Cytokines themselves can influence cyclooxygenase (COX) activity, leading to the production of prostaglandins (B1171923) like PGF2α, which possess vasoconstrictive and pro-inflammatory properties nih.gov.

In the context of community-acquired pneumonia (CAP), serum 8-iso-PGF2α levels were positively correlated with inflammatory markers like C-reactive protein (CRP) and TNF-α nih.gov. Furthermore, 8-iso-PGF2α levels in CAP patients showed positive correlations with white blood cell (WBC) count, neutrophil count, neutrophil-to-lymphocyte ratio (NLR), monocyte count (MON), and platelet-to-lymphocyte ratio (PLR), while inversely correlating with lymphocyte count frontiersin.org. These findings underscore the intricate relationship between oxidative stress markers like 8-iso-PGF2α and systemic inflammatory responses.

Table 3: Correlations of Serum 8-iso-PGF2α with Inflammatory Mediators and Blood Parameters

| Condition | Mediator/Parameter | Correlation Coefficient (r) | p-value |

| Preeclampsia | TNF-α | 0.645 | 0.002 |

| Preeclampsia | IL-10 | 0.432 | 0.045 |

| Preeclampsia | PTX3 | 0.547 | 0.038 |

| Preeclampsia | SBP | 0.622 | 0.020 |

| Preeclampsia | DBP | 0.584 | 0.036 |

| Community-Acquired Pneumonia | WBC | 0.229 | 0.024 |

| Community-Acquired Pneumonia | Neutrophil | 0.289 | 0.004 |

| Community-Acquired Pneumonia | Lymphocyte | -0.335 | 0.001 |

| Community-Acquired Pneumonia | NLR | 0.354 | <0.001 |

| Community-Acquired Pneumonia | MON | 0.210 | 0.038 |

| Community-Acquired Pneumonia | PLR | 0.244 | 0.015 |

Contributions to Chronic Inflammatory Conditions in Experimental Studies (e.g., periodontal disease models)

Periodontal disease is characterized as a chronic inflammatory condition, and research suggests a role for 8-iso-PGF2α in its progression core.ac.ukwku.edu. Reports indicate elevated serum levels of 8-iso-PGF2α in individuals with periodontal disease, with associations noted between higher levels and increased probing depths core.ac.uk. Furthermore, in pregnant subjects, elevated 8-isoprostane levels in conjunction with an IgM response to periodontal pathogens were linked to a significantly increased risk of preterm birth core.ac.uk. 8-iso-PGF2α is considered a marker that reflects oxidative stress, lipid peroxidation, and low-grade inflammation core.ac.uk. In experimental models of gingivitis, topical application of triclosan (B1682465) led to a significant suppression of 8-iso-PGF2α levels core.ac.uk.

Beyond periodontal disease, 8-iso-PGF2α has been implicated in other chronic inflammatory respiratory conditions. Its levels are elevated in patients with chronic obstructive pulmonary disease (COPD), interstitial lung disease, acute lung injury, lung cancer, and respiratory failure, reflecting its role in the pathobiology of these diseases frontiersin.orgnih.gov. In a murine model of colitis-associated colorectal cancer (CAC), urinary levels of 8-iso-PGF2α and its metabolite 2,3-dinor-8-iso PGF2α were significantly increased during the carcinogenesis phase, suggesting a link between oxidative stress and cancer progression in the context of chronic inflammation plos.org.

Contributions to Mechanistic Understanding of Organ System Pathophysiology

The involvement of 8-iso-PGF2α in the pathogenesis of several organ systems has been elucidated through various experimental disease models. Its role extends from regulating vascular tone to mediating inflammatory responses and cellular damage.

Hepatic System: Role in Portal Pressure Regulation in Experimental Cirrhosis Models

In experimental models of cirrhosis, 8-iso-PGF2α has been identified as a potent vasoconstrictor that contributes to increased intrahepatic resistance and portal hypertension portlandpress.comdntb.gov.uamsdmanuals.comnih.govdntb.gov.uanih.govwiadlek.pl. Increased production of 8-iso-PGF2α in the liver leads to hepatic vasoconstriction, exacerbating portal pressure. Furthermore, studies suggest that 8-iso-PGF2α can induce oxidative stress, release reactive oxygen species (ROS), and promote cell apoptosis within the hepatic system, effects that can be ameliorated by certain therapeutic interventions portlandpress.comdntb.gov.ua.

Renal System: Association with Diabetic Kidney Disease Pathogenesis in Cell Culture and Animal Studies

In the context of diabetic kidney disease (DKD), 8-iso-PGF2α is implicated in the progression of renal dysfunction samipubco.complos.orgresearchgate.netresearchgate.netmdpi.commdpi.comconicet.gov.arnih.govbiorxiv.org. Hyperglycemia stimulates the production of 8-iso-PGF2α in renal cells, such as glomerular endothelial and mesangial cells samipubco.complos.org. This increased synthesis contributes to hemodynamic changes by narrowing the efferent glomerular arteriole, thereby elevating glomerular hydrostatic pressure and reducing glomerular filtration rate (GFR) samipubco.complos.orgresearchgate.net. Its vasoconstrictive properties and interaction with the thromboxane (B8750289) receptor can also trigger proteinuria, a detrimental consequence in DKD samipubco.comresearchgate.net. Elevated levels of 8-iso-PGF2α signify increased oxidation and inadequate glycemic control, supporting its role as a potential biomarker and contributor to DKD pathogenesis samipubco.com.

Cardiovascular System: Mechanistic Links to Atherosclerosis Development and Endothelial Dysfunction in Experimental Models

8-iso-PGF2α is recognized as a sensitive and specific index of oxidative stress, playing a role in cardiovascular disease development nih.govmdpi.comfrontiersin.orguni-halle.demdpi.comnih.govsmw.chmdpi.com. Oxidative stress, often indicated by elevated 8-iso-PGF2α, contributes to vascular damage by impairing endothelium-mediated vasodilation and promoting pro-thrombotic and pro-inflammatory states nih.govmdpi.commdpi.comnih.govsmw.ch. 8-iso-PGF2α directly induces vasoconstriction, platelet activation, and smooth muscle proliferation in blood vessels, further exacerbating vascular damage mdpi.comuni-halle.deahajournals.org. Studies in experimental models have shown that increased urinary 8-iso-PGF2α levels are associated with significant coronary artery disease (CAD) nih.gov. Furthermore, it has been proposed that 8-iso-PGF2α can aggravate atherogenesis by activating the thromboxane A2 receptor (TP), particularly in vascular smooth muscle cells uni-halle.de.

Central Nervous System: Interplay with Prostaglandin (B15479496) Pathways in Neuroinflammatory Models

In the central nervous system (CNS), oxidative stress and neuroinflammation are closely linked, with 8-iso-PGF2α being a marker of this oxidative damage mdpi.comfrontiersin.orguniroma1.itencyclopedia.pubnih.govyorku.canih.gov. Studies indicate that conditions like hyperglycemia can lead to peripheral endothelial dysfunction, increased inflammation, and higher levels of oxidative stress, as measured by 8-iso-PGF2α mdpi.com. In neuroinflammatory models, 8-iso-PGF2α has been observed to be synthesized in response to stimuli like amyloid beta, contributing to oxidative stress within neurons frontiersin.orgencyclopedia.pub. While its precise signaling role in the CNS is still being explored, it is understood that oxidative stress, marked by 8-iso-PGF2α, is associated with neuronal damage and neurodegenerative diseases frontiersin.orguniroma1.itencyclopedia.pub.

Cardiac Tissue: Modulation of Oxidative Stress and Apoptosis in Experimental Cardiotoxicity Models

In cardiac tissue, 8-iso-PGF2α is a marker of lipid peroxidation and oxidative stress, which are key mechanisms underlying cardiotoxicity and heart failure nih.govsemanticscholar.orgdergipark.org.trmdpi.comresearchgate.netfrontiersin.orgmdpi.com. Elevated levels of 8-iso-PGF2α have been observed in patients with cardiovascular disease and are positively correlated with indicators of cardiac dysfunction nih.gov. In experimental cardiotoxicity models, such as those induced by doxorubicin (B1662922) or isoproterenol, increased oxidative stress, evidenced by elevated 8-iso-PGF2α, is associated with myocardial damage, apoptosis, and impaired cardiac function nih.govsemanticscholar.orgresearchgate.netfrontiersin.orgmdpi.com. Interventions aimed at reducing oxidative stress have shown promise in mitigating these cardiotoxic effects nih.govresearchgate.netfrontiersin.orgmdpi.com.

Compound Name Table

| Common Name | Scientific Name | Abbreviation |

| 8-iso Misoprostol (B33685) | 8-iso-Prostaglandin F2α | 8-iso-PGF2α |

Advanced Analytical Methodologies for Detection and Quantification in Research

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a crucial first step to remove interfering substances from complex biological samples like plasma, urine, or tissue homogenates, and to concentrate the analyte for sensitive detection.

Solid Phase Extraction (SPE) is a widely employed technique for the purification and concentration of prostaglandins (B1171923), including 8-iso Misoprostol (B33685), from biological fluids. nih.govnih.gov This method relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix. The choice of sorbent is critical for achieving high recovery and a clean extract.

For compounds like 8-iso Misoprostol, which are acidic in nature, polymeric sorbents such as hydrophilic-lipophilic balanced (HLB) cartridges are highly effective. researchgate.netmdpi.com These sorbents offer good retention for a broad range of compounds and are robust to various sample conditions. A typical SPE protocol for extracting prostaglandin (B15479496) analogues from plasma or whole blood involves the following steps:

Sample Pre-treatment: The biological sample (e.g., plasma) is often diluted, acidified (e.g., with formic or acetic acid to ensure the analyte is in a neutral form), and centrifuged to precipitate proteins. An internal standard, such as a deuterated analogue (e.g., 8-iso-prostaglandin F2α-d4), is added at this stage to account for analyte loss during processing. nih.gov

Cartridge Conditioning: The SPE cartridge is conditioned sequentially with an organic solvent like methanol (B129727) and then with an aqueous solution (e.g., water or a buffer) to activate the sorbent. researchgate.net

Sample Loading: The pre-treated sample is loaded onto the conditioned cartridge, where the analyte and some endogenous compounds are retained on the solid phase.

Washing: The cartridge is washed with a weak organic solvent solution (e.g., water/methanol mixture) to remove hydrophilic interferences while the analyte of interest remains bound to the sorbent. researchgate.net

Elution: The purified analyte is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile (B52724). nih.govresearchgate.net The eluate is then typically evaporated to dryness and reconstituted in a smaller volume of the mobile phase for chromatographic analysis, thereby concentrating the sample. mdpi.com

Micro-extraction techniques, such as microElution SPE (μElution SPE), have also been developed to minimize sample and solvent consumption while maximizing analyte enrichment, which is particularly useful when sample volumes are limited. nih.gov

| Step | Description | Example Reagents | Reference |

|---|---|---|---|

| Pre-treatment | Acidification and protein precipitation. Addition of internal standard. | Formic Acid, 8-iso-PGF2α-d4 | nih.gov |

| Conditioning | Activation of the sorbent material. | Methanol, Water | researchgate.net |

| Loading | Application of the pre-treated sample to the cartridge. | N/A | researchgate.net |

| Washing | Removal of interfering substances. | Water/Methanol Solution | researchgate.net |

| Elution | Recovery of the analyte from the sorbent. | Methanol or Acetonitrile | nih.gov |

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, which is particularly crucial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). semanticscholar.org For prostaglandins like this compound, which possess carboxyl and hydroxyl functional groups, derivatization is necessary to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.net Furthermore, derivatization can introduce electrophoric groups that significantly improve ionization efficiency and detection sensitivity, especially in negative ion chemical ionization (NCI) mode. nih.gov

Common derivatization strategies involve a multi-step process:

Esterification: The carboxylic acid group is converted into an ester, often a pentafluorobenzyl (PFB) ester, by reacting the analyte with an agent like PFB bromide (PFBB). This step enhances volatility and introduces a highly electronegative group.

Silylation: The hydroxyl groups are converted into trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). chromforum.org This further increases volatility and thermal stability.

This two-step derivatization yields a PFB ester, TMS ether derivative of the prostaglandin, which exhibits excellent chromatographic properties and allows for highly sensitive detection by GC-MS in NCI mode. nih.gov

Chromatographic Separation and Detection Techniques

Chromatography coupled with mass spectrometry is the gold standard for the definitive quantification of prostaglandins due to its high selectivity and sensitivity.

GC-MS is a powerful technique for the analysis of derivatized prostaglandins. researchgate.net The derivatized this compound is introduced into the GC system, where it is vaporized and separated from other components on a capillary column (e.g., HP-5ms). chromforum.org The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the column's stationary phase.

Following separation, the analyte enters the mass spectrometer. For derivatized prostaglandins, electron-capture negative-ion chemical ionization (ECNCI) is often the preferred ionization mode due to its exceptional sensitivity for electrophilic compounds like PFB derivatives. nih.gov The mass spectrometer is typically operated in selected ion monitoring (SIM) mode, where it is set to detect specific ions characteristic of the derivatized analyte, providing high selectivity and reducing chemical noise.

LC-MS/MS has become the preferred method for quantifying prostaglandins in biological matrices, as it often does not require derivatization, thus simplifying sample preparation and reducing analysis time. mdpi.comnih.gov The technique offers high specificity and sensitivity, making it ideal for analyzing complex samples.

In a typical LC-MS/MS method, the extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (often containing a weak acid like acetic or formic acid to improve peak shape) and an organic component (such as acetonitrile or methanol). nih.govnih.gov

The eluent from the LC column is directed into the mass spectrometer, where the analyte is ionized, typically using an electrospray ionization (ESI) source in negative ion mode, which is highly efficient for acidic molecules like this compound. nih.govmdpi.com The mass spectrometer operates in tandem (MS/MS) mode, where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected, fragmented, and a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels (pg/mL). nih.govmdpi.com For 8-iso-PGF2α, a common transition monitored is m/z 353.3 → 193. nih.govnih.gov

The use of UHPLC systems coupled with triple quadrupole (QqQ) mass spectrometers represents the state-of-the-art for prostaglandin analysis. nih.govmdpi.com UHPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC. nih.gov

A UHPLC-QqQ-MS/MS method provides a highly sensitive and selective platform for quantifying this compound. The method is validated for linearity, accuracy, precision, and has a low limit of quantification (LOQ), often in the low pg/mL range. nih.govmdpi.com For instance, a validated UHPLC-QqQ-MS/MS method for misoprostol acid in biological samples achieved an LOQ of 50 pg/mL, demonstrating the sensitivity required for forensic and clinical research. mdpi.com Similarly, methods for the related 8-isoprostane have achieved LOQs as low as 2.5 pg/mL in plasma. mdpi.com These established methods provide a robust framework for the development of a specific assay for this compound.

| Parameter | Description | Example Value/Condition | Reference |

|---|---|---|---|

| Chromatography | UHPLC | Acquity UPLC BEH C18 Column | nih.gov |

| Mobile Phase | Gradient elution | Water with 0.1% Acetic Acid and Methanol/Acetonitrile | nih.gov |

| Ionization | Electrospray Ionization (ESI) | Negative Ion Mode | mdpi.com |

| Detection | Triple Quadrupole (QqQ) MS/MS | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Example MRM Transition | Precursor ion → Product ion (for 8-iso-PGF2α) | m/z 353.3 → 193 | nih.gov |

| Limit of Quantification (LOQ) | Achievable sensitivity (for related compounds) | 2.5 - 50 pg/mL | mdpi.commdpi.com |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS)

Optimized Separation of Isomers (e.g., 15-F2t-IsoP isomers)

The analysis of F2-isoprostanes is complicated by the existence of a large number of stereoisomers, which can be up to 64 distinct structures. pnas.org These isomers often have identical masses and produce similar fragmentation patterns in mass spectrometry, making their individual quantification challenging. nih.gov Therefore, chromatographic separation is an essential prerequisite for accurate analysis by tandem mass spectrometry. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven to be a powerful tool for the simultaneous measurement of different F2-isoprostane isomers. nih.gov Researchers have developed methods that allow for the separation and quantification of major isoprostanes without the need for derivatization. nih.gov For instance, an isocratic LC method with a run time of under nine minutes has been developed that can effectively separate 8-iso-PGF2α from its isomers in urine, maintaining sensitivity and accuracy. nih.gov The availability of a complete library of synthesized 15-F2 isoprostanes allows for the side-by-side evaluation of these compounds and aids in the development of separation protocols. nih.gov

High-Performance Liquid Chromatography (HPLC) for Related Substance Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and analysis of misoprostol and its related substances, which include degradation products and diastereoisomers. nih.gov Misoprostol itself is unstable, particularly at higher temperatures and in the presence of moisture, leading to the formation of impurities such as 8-epimisoprostol (B15201911) and misoprostol A. nih.govresearchgate.net

Simple and robust reversed-phase HPLC (RP-HPLC) methods have been developed to separate these related substances. nih.gov These methods are validated according to International Conference on Harmonisation (ICH) guidelines and can be successfully applied for the purity control of bulk drug substances and final formulations. nih.govresearchgate.net

Below is a table summarizing typical parameters for an HPLC method developed for the separation of misoprostol and its related substances.

Table 1: Example of HPLC Method Parameters for Misoprostol Related Substance Analysis

| Parameter | Conditions |

|---|---|

| Column | Ascentis Express C18 (150 mm × 4.6 mm, 5 μm) nih.gov |

| Mobile Phase | Gradient mixture of A (ACN-H₂O-MeOH, 28:69:3 v/v/v) and B (ACN-H₂O-MeOH, 47:50:3 v/v/v) nih.gov |

| Flow Rate | 1.5 mL/min nih.gov |

| Column Temperature | 35 °C nih.gov |

| UV Detection | 200 nm nih.gov |

UV Spectrophotometry for Quantification in Bulk and Formulations (focusing on chemical research)

UV Spectrophotometry offers a simple, cost-effective, and reproducible method for the quantification of misoprostol in bulk and pharmaceutical dosage forms. derpharmachemica.comwisdomlib.org This technique is based on the principle that the compound absorbs light at a specific wavelength (λmax). wjpr.net The λmax for misoprostol can vary depending on the solvent used; for example, it has been identified at 208 nm in distilled water and 281 nm in 0.1N HCl. wisdomlib.orgwisdomlib.org

The method is validated for several parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), in accordance with ICH guidelines. derpharmachemica.comwjpr.netwisdomlib.org Its simplicity makes it suitable for routine analysis in research settings. derpharmachemica.com

Table 2: Comparison of Validated UV Spectrophotometric Methods for Misoprostol

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Solvent | Distilled Water wisdomlib.org | Ethanol derpharmachemica.com | 0.1N HCl wisdomlib.org |

| λmax | 208 nm wisdomlib.org | 275 nm derpharmachemica.com | 281 nm wisdomlib.org |

| Linearity Range | 1-5 µg/mL wisdomlib.orgwjpr.net | 1-5 µg/mL derpharmachemica.com | 2-10 µg/mL wisdomlib.org |

| LOD | 2.0924 µg/mL wisdomlib.orgwjpr.net | 4.9 µg/mL derpharmachemica.com | 0.653 µg/mL wisdomlib.org |

| LOQ | 6.3406 µg/mL wisdomlib.orgwjpr.net | 15.10 µg/mL derpharmachemica.com | 1.988 µg/mL wisdomlib.org |

Immunoassay-Based Research Methods

Immunoassays are highly sensitive techniques used to measure concentrations of substances, such as isoprostanes, by utilizing the specificity of antibody-antigen binding. nih.govwikipedia.org

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Application

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for the rapid detection and quantification of 8-iso-PGF2α. cellbiolabs.com Commercial ELISA kits are typically based on a competitive immunoassay principle. cellbiolabs.comoxfordbiomed.comoxfordbiomed.com In this format, free 8-iso-PGF2α in a sample competes with a fixed amount of enzyme-labeled (e.g., Horseradish Peroxidase - HRP) 8-iso-PGF2α for binding to a limited number of antibody sites pre-coated on a microtiter plate. cellbiolabs.comoxfordbiomed.com

After incubation and washing steps, a substrate is added, and the resulting color development is measured. The intensity of the color is inversely proportional to the concentration of 8-iso-PGF2α in the sample. oxfordbiomed.commybiosource.com These kits can be used to measure the compound in various biological samples, including diluted urine, serum, plasma, and tissue extracts. cellbiolabs.comabcam.com

Table 3: Characteristics of 8-iso-PGF2α ELISA Kits for Research Use

| Feature | Description |

|---|---|

| Assay Principle | Competitive Enzyme Immunoassay cellbiolabs.comoxfordbiomed.comfn-test.com |

| Sample Types | Serum, plasma, urine, cell culture supernates, tissue homogenates cellbiolabs.comabcam.commybiosource.com |

| Detection Range | e.g., 15.63-1000 pg/mL elkbiotech.combiocompare.com |

| Sensitivity | e.g., as low as 4.47 pg/mL or 9.375 pg/mL fn-test.comelkbiotech.com |

| Specificity | High specificity for 8-iso-PGF2α with no significant cross-reactivity with analogues fn-test.comelkbiotech.com |

Radioimmunoassay (RIA) for Specific Isoprostanes

Radioimmunoassay (RIA) is a very sensitive in vitro technique that uses radiolabeled molecules to measure the concentration of antigens. wikipedia.org To perform an RIA for an isoprostane, a known quantity of the target antigen is made radioactive (the "hot" antigen) and mixed with a specific antibody. wikipedia.orgmicrobenotes.com When a sample containing an unknown quantity of the same, unlabeled antigen (the "cold" antigen) is added, it competes with the radiolabeled antigen for binding to the antibody. wikipedia.org

After separating the bound and free antigens, the radioactivity of either fraction is measured. wikipedia.org The amount of bound radiolabeled antigen is inversely proportional to the concentration of the unlabeled antigen in the sample. A specific RIA has been developed for the measurement of free 8-iso-PGF2α in plasma and urine, and it can be adapted to analyze the total amount (free and esterified) in tissues following alkaline hydrolysis. nih.gov

Method Validation in Academic Research Settings

Validation of analytical methods is critical in academic research to ensure that the results are reliable, reproducible, and accurate. This process involves assessing several key parameters according to established guidelines.

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For example, a UV spectrophotometric method for misoprostol showed linearity in the 1-5 µg/mL range with a correlation coefficient of 0.9980. wjpr.net An LC-MS/MS method for misoprostol acid was linear in the range of 25-2000 ng/L. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. wisdomlib.org For an LC-MS/MS method, the LOD and LOQ for misoprostol acid were reported as 10 ng/L and 25 ng/L, respectively. nih.gov A UV method reported an LOD of 0.653 µg/ml and an LOQ of 1.988 µg/ml. wisdomlib.org

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies. For an LC-MS/MS method, recovery ranged from 89% to 97%. nih.gov

Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (e.g., intra-day and inter-day). For a validated method, precision values with an RSD below 2% are often considered acceptable. wisdomlib.org

Table 4: Summary of Validation Parameters for Different Analytical Methods

| Method | Analyte | Linearity Range | LOD | LOQ | Precision (%RSD) | Accuracy/Recovery (%) |

|---|---|---|---|---|---|---|

| UHPLC-MS/MS | Misoprostol Acid | 50–20,000 pg/mL | 25 pg/mL | 50 pg/mL | <13.7% | 88.3–95.1% nih.gov |

| UPLC-MS/MS | Misoprostol Acid | 25-2000 ng/L | 10 ng/L | 25 ng/L | <5.5% | 89-97% nih.gov |

| HPLC | Mifepristone & Misoprostol | 0.2-1.20 µg/mL (Misoprostol) | 0.69 µg/mL | 2.1 µg/mL | 0.212% | 99.70-99.99% ijcpa.in |

| UV-Spectrophotometry | Misoprostol | 2-10 µg/ml | 0.653 µg/ml | 1.988 µg/ml | <2% | N/A wisdomlib.org |

Selectivity and Linearity Assessment

The selectivity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For this compound, this primarily involves its separation from misoprostol and other degradation products.

A study by Kahsay et al. developed a robust reversed-phase liquid chromatographic (RPLC) method capable of separating misoprostol from seven of its related impurities, including this compound (referred to as imp 5 in the study). ijcpa.in The method demonstrated baseline separation of all compounds, confirming its selectivity. The chromatographic conditions that ensure this selectivity are detailed in the table below.

| Parameter | Condition |

| Column | Ascentis Express C18 (150 mm × 4.6 mm, 5 μm) |

| Column Temperature | 35 °C |

| Mobile Phase A | Acetonitrile-Water-Methanol (28:69:3 v/v/v) |

| Mobile Phase B | Acetonitrile-Water-Methanol (47:50:3 v/v/v) |

| Flow Rate | 1.5 mL/min |

| Detection Wavelength | 200 nm |

| Gradient Elution | A time-based gradient from Mobile Phase A to Mobile Phase B |

This table outlines the selective RPLC method conditions for separating this compound from related compounds.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. While the primary focus of the aforementioned study was on misoprostol, the quantification of impurities like this compound was performed, indicating a linear response within the operational range of the method. For impurities, the method's response is typically expected to be linear down to the reporting threshold.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

In the context of analyzing this compound as an impurity, the LOD and LOQ are crucial for ensuring that even trace amounts can be reliably measured. The study by Kahsay et al. established the LOD and LOQ for the primary compound, misoprostol. ijcpa.in For the impurities, including this compound, the LOQ was reported to be at the reporting threshold of 0.05%. This ensures that any significant presence of this isomer is quantifiable.

| Parameter | Value (for impurities) |

| Limit of Quantitation (LOQ) | 0.05% |

This table indicates the limit of quantitation for impurities such as this compound in relation to the principal compound.

Precision and Accuracy Evaluation

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy is the closeness of the test results obtained by the method to the true value.

The precision of the analytical method for this compound was evaluated as part of the method's robustness testing. The relative standard deviation (RSD) of the peak area of this compound was monitored while deliberately varying chromatographic parameters. The low RSD values obtained under these varied conditions demonstrated the method's precision.

| Robustness Parameter Varied | Resulting %RSD for this compound Peak Area |

| Methanol in Mobile Phase | Low |

| Column Temperature | Low |

This table provides a qualitative summary of the precision evaluation for this compound under robustness testing, indicating low variability.

Recovery and Matrix Effect Considerations

Recovery studies are performed to determine the extraction efficiency of an analytical method for the analyte of interest from the sample matrix. The matrix effect is the influence of other components of the sample, apart from the analyte, on the analytical signal.

The study by Kahsay et al. assessed the accuracy of the method by analyzing misoprostol in its bulk form, in tablets, and in a dispersion. The results indicated that the sample matrices and excipients did not interfere with the quantification of misoprostol, which by extension suggests a minimal matrix effect for the closely related this compound isomer. ijcpa.in Specific recovery percentages for this compound from different matrices have not been individually reported. The focus of such validation is typically on the active pharmaceutical ingredient, with the understanding that a well-developed method will also provide reliable quantification for its related impurities.

Comparative Biochemical Analysis and Mechanistic Discrimination

Distinguishing 8-iso Misoprostol (B33685) (8-iso-PGF2α) from Enzymatically Derived Prostaglandins (B1171923) (e.g., PGF2α)

A key challenge in lipid biochemistry is differentiating between prostanoids formed via non-enzymatic, free-radical-catalyzed pathways and those produced by the enzymatic action of cyclooxygenases (COX), also known as prostaglandin-endoperoxide synthases (PGHS). 8-iso-PGF2α is a prominent member of the F2-isoprostane class, which are isomers of the COX-derived prostaglandin (B15479496) F2α (PGF2α). The primary structural difference lies in the stereochemistry at carbon-8 of the prostaglandin core structure.

The ratio of 8-iso-PGF2α to PGF2α has emerged as a powerful tool to distinguish between chemical (non-enzymatic) and enzymatic lipid peroxidation. nih.govnih.gov Research has demonstrated that the production of these two compounds varies significantly depending on the pathway.

Enzymatic Production: Prostaglandin-endoperoxide synthases (PGHS-1 and PGHS-2) exhibit high stereoselectivity. In vitro studies have shown that PGHS-2 produces 8-iso-PGF2α at a very low and constant ratio relative to PGF2α, approximately 0.004. nih.gov This indicates that over 99% of the product from the enzymatic pathway is PGF2α. nih.gov

Chemical (Free Radical) Production: In contrast, non-enzymatic lipid peroxidation, induced by free radicals, lacks stereospecificity. The autoxidation of arachidonic acid initiated by a free radical generator results in the formation of 8-iso-PGF2α and PGF2α in nearly equal amounts, yielding a ratio of approximately 0.97. nih.govnih.gov

| Production Pathway | 8-iso-PGF2α / PGF2α Ratio | Reference |

|---|---|---|

| Enzymatic (PGHS-2) | ~0.004 | nih.gov |

| Chemical (Free Radical Induced) | ~0.97 | nih.govnih.gov |

By applying the 8-iso-PGF2α / PGF2α ratio, researchers can investigate the predominant mechanism of lipid peroxidation in vivo. Studies in animal models and humans have revealed interesting differences.

In rats, the baseline plasma ratio of 8-iso-PGF2α to PGF2α is low, suggesting that the majority of circulating 8-iso-PGF2α is derived from enzymatic activity. nih.gov Conversely, in healthy human males, the ratio is significantly higher, indicating that chemical lipid peroxidation is the primary source of plasma 8-iso-PGF2α. nih.gov

This discriminatory tool is invaluable in interpreting studies where 8-iso-PGF2α is used as a biomarker for oxidative stress. An elevation in 8-iso-PGF2α could be misinterpreted as solely an indicator of increased free radical damage, when in fact, it could be influenced by inflammatory conditions that upregulate COX enzyme activity. nih.gov Therefore, the concurrent measurement of PGF2α and the calculation of the ratio provide a more accurate assessment of the underlying biochemical processes.

| Biological System | Predominant Source of 8-iso-PGF2α | Reference |

|---|---|---|

| Rat Plasma (Baseline) | Enzymatic (PGHS) | nih.gov |

| Human Plasma (Healthy Males) | Chemical (Free Radical) | nih.gov |

Comparative Studies with Other F2-Isoprostanes and Prostaglandin Analogs

The biological effects of 8-iso-PGF2α are not unique among the broader class of isoprostanes. Comparative studies with other F2-isoprostanes and related prostaglandin analogs are essential for elucidating the specific roles of these molecules.

One of the well-characterized biological activities of F2-isoprostanes is their ability to induce vasoconstriction. Comparative studies have been conducted to determine the relative potencies of different isoprostanes.

A study on human umbilical vein rings demonstrated that both 8-iso-prostaglandin E2 (8-iso-PGE2) and 8-iso-PGF2α cause concentration-dependent contractions. However, 8-iso-PGE2 was found to be significantly more potent than 8-iso-PGF2α. nih.gov The pEC50 values, which represent the negative logarithm of the molar concentration that produces 50% of the maximum response, were 6.90 for 8-iso-PGE2 and 6.10 for 8-iso-PGF2α. nih.gov Despite the difference in potency, both isoprostanes were equieffective, meaning they could produce the same maximal contraction. nih.gov

Further research has shown that the vasoconstrictor effects of both 8-iso-PGE2 and 8-iso-PGF2α can potentiate the contractile responses to other vasoactive agents like noradrenaline and angiotensin II. nih.gov

| Compound | Vasoconstrictor Potency (pEC50) in Human Umbilical Vein | Reference |

|---|---|---|

| 8-iso-PGE2 | 6.90 ± 0.03 | nih.gov |

| 8-iso-PGF2α | 6.10 ± 0.04 | nih.gov |

The free radical-catalyzed peroxidation of arachidonic acid can theoretically generate up to 64 distinct F2-isoprostane isomers. researchgate.net These include both regioisomers (differing in the position of the side chains on the prostane (B1239271) ring) and stereoisomers (differing in the three-dimensional arrangement of atoms). researchgate.net The specific isomeric structure of an F2-isoprostane is critical in determining its biological activity.

8-iso-PGF2α is the most extensively studied of these isomers. nih.gov Its biological effects, including vasoconstriction, are often mediated through interaction with prostanoid receptors, particularly the thromboxane (B8750289) A2 receptor (TP receptor). researchgate.net The precise stereochemistry of 8-iso-PGF2α is crucial for its binding to these receptors.

While a comprehensive side-by-side comparison of all possible F2-isoprostane isomers is challenging due to the difficulty in synthesizing and isolating each compound, some studies have shed light on the importance of their structure. For instance, different F2-isoprostane isomers have been shown to exhibit varying contractile effects on retinal and cerebral microvasculature.

The complexity of the isomeric mixture of F2-isoprostanes produced in vivo highlights the importance of analytical methods that can separate and identify individual isomers. nih.gov Understanding the structure-activity relationships within this class of compounds is an ongoing area of research that will further clarify their roles in health and disease.

Future Research Directions and Unexplored Theoretical Aspects

Refinement of Understanding Regarding Specificity of Receptor Interactions for 8-iso Misoprostol (B33685)

Misoprostol is known to exert its effects through agonist activity at prostanoid EP receptors, with varying affinities for the subtypes EP1, EP2, EP3, and EP4. wikipedia.orgrndsystems.com It is understood that Misoprostol is a potent but relatively non-selective agonist for the prostanoid EP receptor subgroup. bertin-bioreagent.com The spatial arrangement of functional groups in a molecule is critical for receptor binding, and thus, it is plausible that 8-iso Misoprostol exhibits a distinct receptor binding profile compared to Misoprostol.

Future research should focus on detailed competitive binding assays to determine the dissociation constants (Ki) of this compound for each of the EP receptor subtypes. Such studies would elucidate whether the isomeric form possesses a higher affinity or selectivity for a particular subtype, which could translate to more specific physiological effects. For instance, while Misoprostol interacts with EP3 receptors to induce myometrial contractions, the specific role of this compound at this receptor is unknown. nih.gov A clearer understanding of these interactions is crucial for predicting its cellular effects.

Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Misoprostol at Mouse EP Receptor Subtypes

| Receptor Subtype | Misoprostol Ki (nM) |

| EP1 | 120 |

| EP2 | 250 |

| EP3 | 67 |

| EP4 | 67 |

This table is based on data for Misoprostol and serves as a reference for future comparative studies on this compound. rndsystems.com

Elucidation of Novel Biological Pathways Influenced by this compound in Oxidative Stress

Isoprostanes, particularly F2-isoprostanes, are considered reliable biomarkers of in vivo oxidative stress. nih.gov The formation of 8-isoprostane (8-iso-PGF2α) from arachidonic acid is a well-established indicator of lipid peroxidation. mdpi.comnih.gov Given its structural similarity, this compound is hypothesized to be intricately linked with oxidative stress pathways.

Further investigation is needed to determine if this compound can modulate the activity of key enzymes involved in the oxidative stress response, such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. Moreover, its potential to influence signaling cascades sensitive to redox state, like the Nrf2-Keap1 pathway, warrants exploration. Misoprostol has been shown to attenuate pro-inflammatory cytokines and oxidative stress in models of ischemia/reperfusion. nih.gov It is critical to dissect whether this compound shares these properties or has unique effects. For example, Misoprostol has been found to mitigate the damaging effects of hypoxia by activating adaptive cell survival pathways. researchgate.netresearchgate.net

Development of Advanced Experimental Models for Studying Isoprostane Biology